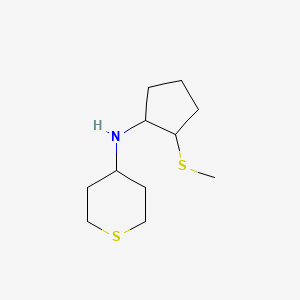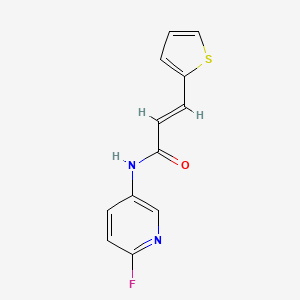
N-(2-methylsulfanylcyclopentyl)thian-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-methylsulfanylcyclopentyl)thian-4-amine, also known as 5-MTMT, is a synthetic compound that belongs to the class of thianaphthene derivatives. It has been studied for its potential therapeutic applications in various fields, including neuroscience, cancer research, and drug development.
作用机制
The exact mechanism of action of N-(2-methylsulfanylcyclopentyl)thian-4-amine is not fully understood. However, it is thought to act as a modulator of the serotonergic and dopaminergic systems in the brain. It has been shown to increase the release of dopamine in the brain, which may contribute to its anxiolytic and antidepressant effects. It has also been shown to bind to the serotonin transporter, which may contribute to its potential use in the treatment of Parkinson's disease.
Biochemical and Physiological Effects:
N-(2-methylsulfanylcyclopentyl)thian-4-amine has been shown to have a number of biochemical and physiological effects. It has been shown to increase dopamine release in the brain, which may contribute to its anxiolytic and antidepressant effects. It has also been shown to inhibit the growth of cancer cells, which may contribute to its potential use as a chemotherapeutic agent. In addition, it has been shown to have anti-inflammatory effects, which may contribute to its potential therapeutic applications in various fields.
实验室实验的优点和局限性
One of the advantages of N-(2-methylsulfanylcyclopentyl)thian-4-amine is its potential use as a scaffold for the development of new drugs. It has also been shown to have anxiolytic and antidepressant effects in animal models, which may make it a useful tool for studying the mechanisms underlying these conditions. However, one of the limitations of N-(2-methylsulfanylcyclopentyl)thian-4-amine is its relatively low potency compared to other compounds with similar therapeutic potential.
未来方向
There are several future directions for research on N-(2-methylsulfanylcyclopentyl)thian-4-amine. One direction is to further study its potential use as a chemotherapeutic agent, as it has been shown to inhibit the growth of cancer cells. Another direction is to further study its potential use in the treatment of Parkinson's disease, as it has been shown to increase dopamine release in the brain. Additionally, further research is needed to fully understand its mechanism of action and to develop more potent derivatives for use in various therapeutic applications.
合成方法
The synthesis of N-(2-methylsulfanylcyclopentyl)thian-4-amine involves a multi-step process. The starting material is 2-methylthiophene-3-carboxylic acid, which is converted to 2-methylthiophene-3-carboxylic acid chloride by reaction with thionyl chloride. The resulting compound is then reacted with cyclopentylamine to yield N-(2-methylsulfanylcyclopentyl)thian-4-amine.
科学研究应用
N-(2-methylsulfanylcyclopentyl)thian-4-amine has been studied for its potential therapeutic applications in various fields. In neuroscience, it has been shown to have anxiolytic and antidepressant effects in animal models. It has also been studied for its potential use in the treatment of Parkinson's disease, as it has been shown to increase dopamine release in the brain. In cancer research, it has been studied for its potential use as a chemotherapeutic agent, as it has been shown to inhibit the growth of cancer cells. In drug development, it has been studied for its potential use as a scaffold for the development of new drugs.
属性
IUPAC Name |
N-(2-methylsulfanylcyclopentyl)thian-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NS2/c1-13-11-4-2-3-10(11)12-9-5-7-14-8-6-9/h9-12H,2-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCWFZMHQUJWMAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1CCCC1NC2CCSCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-N,2-N-dimethyl-4-N-[1-(oxan-4-yl)ethyl]pyrimidine-2,4-diamine](/img/structure/B6629351.png)

![[(1R,4S)-4-[(2-bromophenyl)methylamino]cyclopent-2-en-1-yl]methanol](/img/structure/B6629377.png)
![[(1R,4S)-4-[(2-fluorophenyl)methylamino]cyclopent-2-en-1-yl]methanol](/img/structure/B6629382.png)
![N-[(3-methylpyridin-2-yl)methyl]-1-phenylpiperidin-4-amine](/img/structure/B6629390.png)
![[2-(Thiolan-3-ylamino)cyclohexyl]methanol](/img/structure/B6629393.png)
![[2-[[(6S)-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl]amino]cyclopentyl]methanol](/img/structure/B6629401.png)
![[2-[(2,2,5,5-Tetramethyloxolan-3-yl)amino]cyclopentyl]methanol](/img/structure/B6629407.png)
![[(1R,4S)-4-[(4-chlorophenyl)methylamino]cyclopent-2-en-1-yl]methanol](/img/structure/B6629418.png)

![N-(6-fluoropyridin-3-yl)bicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B6629434.png)

![[2-(3,4-dihydro-2H-chromen-4-ylamino)cyclohexyl]methanol](/img/structure/B6629443.png)